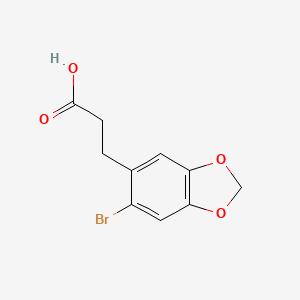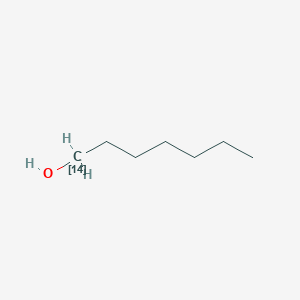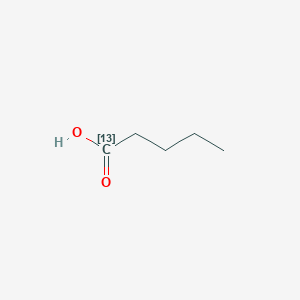
5-éthyl-1,3-benzènediol
Vue d'ensemble
Description
5-Ethylbenzene-1,3-diol, also known as 5-ethyl-1,3-dihydroxybenzene, is an organic compound that is commonly used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water and has a melting point of 155-156°C. 5-Ethylbenzene-1,3-diol is a colorless, odorless, and non-toxic compound. It is a derivative of benzene and is used in a wide range of applications, such as in organic synthesis, as a reagent for biochemical reactions, and in the manufacture of pharmaceuticals.
Applications De Recherche Scientifique
Produits pharmaceutiques
Le 5-éthylrésorcinol présente des applications potentielles dans l’industrie pharmaceutique en raison de sa similarité structurale avec le résorcinol, utilisé dans divers médicaments. Il pourrait être étudié pour ses propriétés antimicrobiennes et comme élément de base pour la synthèse de molécules plus complexes présentant des effets thérapeutiques .
Composés caoutchouteux
Dans l’industrie du caoutchouc, des composés comme le 5-éthylrésorcinol peuvent être utilisés pour améliorer l’adhérence du caoutchouc au métal lors de la fabrication de pneus, de tuyaux et de courroies. Ses dérivés peuvent améliorer la résistance à la liaison et la durabilité de ces matériaux .
Additifs polymères
En tant que dérivé du résorcinol, le 5-éthylrésorcinol pourrait servir de précurseur pour les absorbeurs UV et les retardateurs de flamme dans la science des polymères. Ces additifs sont essentiels pour améliorer la sécurité et la longévité des plastiques et autres matériaux à base de polymères .
Composés de bois
Le potentiel du composé à agir comme adhésif pourrait être exploité dans la production de composés de bois. Il peut améliorer la résistance à l’eau et l’intégrité structurelle des produits en bois d’ingénierie .
Capteurs électrochimiques
Le 5-éthylrésorcinol pourrait être utilisé dans le développement de capteurs électrochimiques. Ses propriétés électrochimiques pourraient permettre la détection de diverses substances, ce qui le rend précieux pour la surveillance environnementale et le contrôle de la qualité dans les processus de fabrication .
Synthèse organique
Ce composé peut être un intermédiaire polyvalent en synthèse organique, contribuant à la création d’une large gamme de composés organiques. Sa réactivité avec différents groupes chimiques en fait un outil précieux pour les chimistes .
Industrie cosmétique
En raison de ses propriétés antioxydantes potentielles, le 5-éthylrésorcinol pourrait trouver des applications dans l’industrie cosmétique comme ingrédient dans les produits de soins de la peau pour protéger la peau du stress oxydatif .
Assainissement environnemental
Le 5-éthylrésorcinol pourrait être étudié pour son utilisation dans les processus d’assainissement environnemental. Sa capacité à se lier aux métaux lourds ou aux polluants organiques peut être utilisée dans le traitement des eaux ou des sols contaminés .
Mécanisme D'action
Target of Action
5-Ethyl-1,3-benzenediol, also known as 5-Ethylbenzene-1,3-diol or 5-Ethylresorcinol, is a derivative of resorcinol . Resorcinol is known to exert its effects primarily on the skin, acting as an antiseptic and disinfectant in topical pharmaceutical products . Therefore, it is reasonable to infer that 5-Ethyl-1,3-benzenediol may have similar targets, primarily the skin cells.
Mode of Action
Resorcinol, a structurally similar compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Given the structural similarity, 5-Ethyl-1,3-benzenediol might interact with its targets in a similar manner.
Biochemical Pathways
Resorcinol has been shown to inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s plausible that 5-Ethyl-1,3-benzenediol may affect similar biochemical pathways due to its structural similarity to resorcinol.
Pharmacokinetics
Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile may influence the bioavailability of 5-Ethyl-1,3-benzenediol.
Result of Action
Based on the effects of resorcinol, it can be inferred that 5-ethyl-1,3-benzenediol may help in the removal of hard, scaly, or roughened skin . It may also have potential anti-thyroidal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-Ethyl-1,3-benzenediol. For instance, the solubility of 5-Ethyl-1,3-benzenediol in various solvents suggests that its efficacy may be influenced by the polarity of its environment .
Propriétés
IUPAC Name |
5-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJICDOLGZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510118 | |
| Record name | 5-Ethylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4299-72-3 | |
| Record name | 5-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


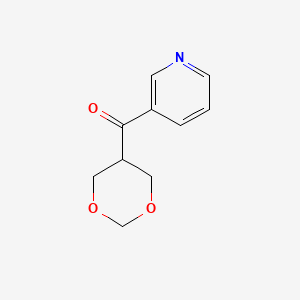


![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)

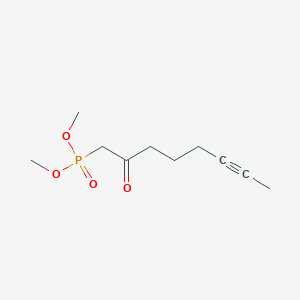
![11H-Benzo[a]carbazol-4-ol](/img/structure/B1625427.png)

